3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid

Description

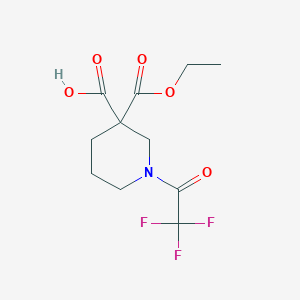

3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is a piperidine derivative featuring three key functional groups:

- Ethoxycarbonyl (-O-CO-OCH₂CH₃) at position 3, serving as a protective group for amines or alcohols.

- Trifluoroacetyl (CF₃CO-) at position 1, a strong electron-withdrawing protective group commonly used in peptide synthesis .

- Carboxylic acid (-COOH) at position 3, enhancing hydrophilicity and enabling salt formation.

This compound’s structural complexity makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry, where trifluoroacetyl and ethoxycarbonyl groups modulate reactivity and stability.

Properties

IUPAC Name |

3-ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO5/c1-2-20-9(19)10(8(17)18)4-3-5-15(6-10)7(16)11(12,13)14/h2-6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPXTHPIQLYRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Nucleophilic substitution reactions: to introduce the ethoxycarbonyl group.

Acylation reactions: to attach the trifluoroacetyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the piperidine ring to its corresponding oxidized form.

Reduction: Reduction of the ethoxycarbonyl group to an alcohol.

Substitution: Replacement of the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Piperidine-3-carboxylic acid derivatives.

Reduction: Ethanol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Protective Group Variations

Reactivity and Stability

Trifluoroacetyl (Tfa) vs. Boc/Fmoc :

- Tfa is highly electron-withdrawing, increasing electrophilicity of adjacent carbonyl groups. However, it requires harsh conditions (e.g., hydrazine) for deprotection compared to Boc (removed by TFA) or Fmoc (removed by piperidine) .

- Ethoxycarbonyl in the target compound is more stable under acidic conditions than Boc but less stable than Fmoc under basic conditions.

Steric Effects :

Solubility and Bioactivity

- Hydrophilicity : The carboxylic acid group in the target compound and 3-Piperidinecarboxylic acid (CAS 498-95-3) enhances aqueous solubility, but trifluoroacetyl and ethoxycarbonyl groups reduce it compared to hydroxyl-rich analogs like (3S,4S,5R,6R)-... .

- Biological Interactions: The trifluoroacetyl group may improve metabolic stability in vivo compared to non-fluorinated analogs, as seen in fluorinated drug candidates .

Biological Activity

3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is a piperidine derivative notable for its potential biological activities. This compound has garnered interest due to its structural features that may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₈F₃N₃O₄

- Molecular Weight : 239.16 g/mol

- CAS Number : 596129-25-8

The compound features a piperidine ring substituted with both an ethoxycarbonyl and a trifluoroacetyl group, which are believed to enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and ethyl esters. The method generally follows these steps:

- Formation of the Piperidine Ring : The starting material undergoes cyclization to form the piperidine structure.

- Substitution Reactions : Subsequent reactions introduce the ethoxycarbonyl and trifluoroacetyl groups.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Some studies have shown that piperidine derivatives can inhibit enzymes like cathepsin K, which is involved in bone resorption. This inhibition suggests potential applications in treating osteoporosis .

- Anticancer Activity : Related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through pathways such as NF-κB signaling suppression .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluating various piperidine derivatives found that certain modifications led to significant inhibition of cathepsin K activity, with IC50 values indicating potent enzyme inhibition .

- Another investigation into related compounds showed that they reduced CTX-I levels in cell cultures, suggesting anti-bone resorption properties .

-

In Vivo Studies :

- Toxicity assessments indicated that certain derivatives could be administered at high doses without adverse effects, supporting their potential for therapeutic use .

- Animal models treated with specific piperidine derivatives exhibited reduced bone resorption compared to controls, highlighting their efficacy in osteoporosis treatment .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

- Answer : The synthesis of piperidine derivatives typically involves multi-step protocols, including nucleophilic substitution, acylation, and esterification. For example, trifluoroacetyl group introduction requires anhydrous conditions and a base like triethylamine to scavenge HCl. Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) are critical to suppress side reactions like hydrolysis of the trifluoroacetyl group. Reaction progress should be monitored via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Table 1 : Example Reaction Conditions for Trifluoroacetylation

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane/THF |

| Base | Triethylamine |

| Reaction Time | 4–12 hours |

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and ester/amide bond formation. F NMR is critical for verifying trifluoroacetyl group integrity .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry validates molecular weight and purity (>95%) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though suitable crystals may require slow evaporation from ethanol/water mixtures .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

- Answer : Solubility screening in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) should precede biological assays. Stability studies under acidic/basic conditions (pH 3–10) and thermal stress (25–60°C) via HPLC track degradation. Trifluoroacetyl groups are prone to hydrolysis in aqueous media, necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroacetyl group in nucleophilic substitution or cyclization reactions?

- Answer : The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Computational studies (DFT calculations) reveal transition-state stabilization via resonance interactions. Experimental kinetic studies (e.g., rate comparison with non-fluorinated analogs) further validate these effects .

Q. How can enantiomeric impurities in the final product be minimized, and what chiral resolution methods are recommended?

- Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived organocatalysts) improves stereocontrol. For resolution, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic kinetic resolution (lipases in organic solvents) effectively separate enantiomers. Purity should be confirmed via polarimetry and H NMR with chiral shift reagents .

Q. How should contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no activity) be resolved?

- Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric) and control experiments (e.g., competitive inhibitors). Statistical analysis (ANOVA, p-value <0.05) and dose-response curves (IC determination) ensure reproducibility .

Q. What computational strategies can predict the compound’s interaction with biological targets or guide derivative design?

- Answer : Molecular docking (AutoDock Vina) models binding modes to enzymes like proteases or kinases. MD simulations (GROMACS) assess binding stability. QSAR models using descriptors (logP, polar surface area) predict ADMET properties. ICReDD’s reaction path search methods combine quantum calculations and machine learning to propose novel derivatives .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.